6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Medicinal chemistry programs often stall due to limited vectors for library synthesis. This compound solves that with orthogonal 6-bromo (Suzuki coupling) and 8-nitro (reduction/functionalization) handles. Ideal for rapid SAR around p38 MAP kinase and BET bromodomain targets. - Enables parallel library synthesis on a privileged [1,2,4]triazolo[4,3-a]pyridine core. - Directly yields bifunctional chemical probes via independent handle elaboration. - Strict structural specificity (CAS 951884-20-1) ensures reproducible SAR data.

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
CAS No. 951884-20-1
Cat. No. B1294169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
CAS951884-20-1
Molecular FormulaC6H3BrN4O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H
InChIKeyRXPJMXNWABONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine – Synthesis Building Block


6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a specialized, highly functionalized heterocyclic building block (C6H3BrN4O2, MW 243.02) . Its core is a fused [1,2,4]triazolo[4,3-a]pyridine system, which is recognized as a privileged scaffold in medicinal chemistry, enabling exploration of diverse biological targets including kinases and bromodomains [1][2]. The compound is defined by its specific 6-bromo and 8-nitro substitution pattern, which dictates its unique vector for chemical elaboration and electronic properties .

Scaffold Fit
Reported privileged scaffold for kinase and bromodomain targets
Reactive Handles
Orthogonal 6-Br/8-NO₂ enables sequential diversification
Regioisomer Identity
Defined 6-Br/8-NO₂ pattern maintains SAR fidelity

Regioisomer Specificity of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine


Direct substitution of this compound with a close analog is not feasible due to the profound impact of subtle structural changes on critical chemical and biological properties. The specific [4,3-a] ring fusion and the precise location of the bromo and nitro substituents are essential determinants of reactivity, electronic distribution, and molecular recognition. As evidenced by the distinct CAS numbers for isomers and regioisomers—such as 8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2708672-06-2) [1], 3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2426639-60-1) , and the [1,5-a] regioisomer (CAS 2155874-56-7) —any alteration to the substitution pattern or ring junction results in a different chemical entity with a different commercial identity and, critically, a different potential for downstream applications in structure-activity relationship (SAR) studies.

Regioisomer substitution pattern
Swapping Br/NO₂ positions creates a distinct chemical entity with altered electronic distribution, which may compromise SAR reproducibility.
Ring fusion architecture
[4,3-a] vs. [1,5-a] fusion changes scaffold shape and target engagement profile; core selection may not transfer directly.
Mono-functional analogs
Analogs with only one reactive handle lack the dual diversification capacity, limiting synthetic efficiency and library complexity.

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine Sourcing Differentiators


6-Bromo-8-nitro Substitution Advantage

This compound possesses a unique substitution pattern (6-Br, 8-NO2) on the [1,2,4]triazolo[4,3-a]pyridine core. Its closest analogs, 8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2708672-06-2) [1] and 3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2426639-60-1) , differ in the position of at least one substituent. This regioisomerism fundamentally alters the compound's electronic distribution, dipole moment, and steric environment, which directly influences binding affinity to biological targets and the site-selectivity of subsequent chemical reactions .

Regioisomer Identity
Class-level
951884-20-1 vs 2708672-06-2
Regioisomer choice directly influences binding and reactivity; supports SAR study integrity.
Data to verify for specific target engagement.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

[4,3-a] vs. [1,5-a] Ring Fusion

The target compound is differentiated from its [1,5-a] regioisomer (6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, CAS 2155874-56-7) . While both share the same molecular formula (C6H3BrN4O2) and identical substituent positions, they have a different ring fusion architecture ([4,3-a] vs. [1,5-a]). This structural variation alters the nitrogen atom placements and the overall shape and electronic surface of the molecule. This can lead to substantial differences in biological target engagement, as well as in the chemical reactivity and stability of the heterocyclic core [1].

Core Architecture
Class-level
[4,3-a] fusion vs [1,5-a] fusion
Ring fusion alters scaffold shape and target engagement; core selection may influence biological profile.
Scaffold preference is target-dependent.
Chemical Synthesis Medicinal Chemistry Scaffold Hopping

Orthogonal Bromo and Nitro Handles

This compound offers a dual orthogonal functionalization strategy compared to analogs containing only one halogen. The 6-bromo substituent is a prime site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups [1]. The 8-nitro group provides a distinct, independent handle for selective reduction to an amino group, enabling further diversification via amide bond formation, diazotization, or reductive alkylation. In contrast, the analog 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4) lacks this second point of diversification, limiting the complexity of accessible derivatives.

Reactive Handles
Class-level
2 vs 1 handle
Dual Br/NO₂ handles may improve synthetic efficiency and library diversity.
Reactivity depends on specific coupling conditions.
Organic Synthesis Cross-Coupling Diversification

High Purity & Ready Availability

This specific compound (CAS 951884-20-1) is commercially available with quantifiable and verifiable purity metrics, a key differentiator from similar compounds that may only be available via custom synthesis. Multiple reputable suppliers list it with a purity of ≥98% . Some vendors even provide exact batch-specific purity data, such as 99.9% at 214 nm for the related [1,5-a] isomer, indicating a high standard of analytical quality control . This ensures immediate and reliable use in critical experiments without the need for costly and time-consuming in-house repurification.

Commercial Purity
Reported (supplier)
≥98% specification
High purity may reduce re-purification needs and accelerate experimental workflows.
Verify lot-specific COA before use.
Procurement Quality Control Chemical Sourcing

p38 MAPK & Bromodomain Inhibitor Scaffold

The [1,2,4]triazolo[4,3-a]pyridine core is a validated privileged structure in multiple high-value therapeutic areas. Patent literature explicitly claims derivatives of this core as potent p38 MAP kinase inhibitors (e.g., CN-105308044-A) [1] and as bromodomain inhibitors (e.g., US10519151) [2]. The target compound, with its specific 6-Br and 8-NO2 substitution, is a versatile late-stage intermediate for synthesizing such patented compounds. Using this compound enables direct access to these therapeutically relevant chemical spaces. In contrast, the [1,5-a] regioisomer may be less represented or active in these specific patent classes .

Patent Context
Class-level
Core scaffold in p38 MAPK and bromodomain inhibitor patents
May provide a starting point for lead generation in these target classes.
Patent representation does not guarantee activity of derived compounds.
Kinase Inhibition Epigenetics Anti-inflammatory

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine Application Scenarios


p38 MAPK Inhibitor Diversification

As a direct consequence of its validated core scaffold , this compound is ideally suited for parallel medicinal chemistry efforts to expand SAR around p38 MAP kinase inhibitors. The 6-bromo handle allows for rapid Suzuki-Miyaura library synthesis to explore the aryl-binding pocket [1], while the 8-nitro group can be reduced and functionalized to modulate physicochemical properties or interact with the solvent front. This dual diversification strategy accelerates the hit-to-lead process.

Bromodomain Inhibitor Library Building

This compound serves as a direct precursor for synthesizing analogs of the substituted [1,2,4]triazolo[4,3-a]pyridines claimed as bromodomain inhibitors [1]. Its orthogonal reactive handles allow for the efficient, sequential introduction of molecular diversity at two distinct vectors, a key advantage for probing the acetyl-lysine binding pocket of BET proteins and other bromodomain-containing targets, as described in patent US10519151.

Bifunctional Chemical Probe Synthesis

The unique 6-bromo-8-nitro substitution pattern makes this the preferred starting material for synthesizing bifunctional chemical probes . Unlike simpler mono-halogenated analogs , the presence of both a cross-coupling handle and a nitro group enables the independent attachment of a fluorophore or biotin tag (via the nitro/amine) and a targeting moiety (via the bromo/halogen). This facilitates the creation of high-quality probes for target engagement studies and chemical biology applications.

Application
Selection Property
Validation Focus
p38 MAPK inhibitor SAR exploration
Sequential diversification at Br and NO₂ handles
Confirm kinase inhibition and selectivity profile
Bromodomain inhibitor scaffold elaboration
Dual diversification vectors for acetyl-lysine pocket probing
Assess BRD binding and selectivity
Bifunctional probe construction
Independent attachment of reporter and targeting groups
Validate target engagement and probe specificity
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